molecular formula C7H8N2OS B072812 2-Hydroxyphenylthiourea CAS No. 1520-26-9

2-Hydroxyphenylthiourea

Cat. No. B072812
CAS RN: 1520-26-9
M. Wt: 168.22 g/mol
InChI Key: VYBCFZXLXJUFPM-UHFFFAOYSA-N
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Description

2-Hydroxyphenylthiourea is a chemical compound that has garnered interest due to its wide range of chemical and physical properties, which have implications in various scientific fields. Its synthesis, molecular structure analysis, chemical reactions, and properties have been the subject of extensive study.

Synthesis Analysis

The synthesis of 2-Hydroxyphenylthiourea derivatives involves a series of chemical reactions. One method involves the copper(I)-catalyzed tandem transformation of C-S coupling/C-H functionalization, utilizing dimethyl sulfoxide as the oxidant (Xu et al., 2010). Additionally, an efficient solid-phase methodology has been developed for synthesizing 2-amino and 2-amidobenzo[d]oxazole derivatives via cyclization reactions of 2-Hydroxyphenylthiourea resin, highlighting its versatility as an intermediate (Jung et al., 2012).

Molecular Structure Analysis

The molecular structure of 2-Hydroxyphenylthiourea compounds has been elucidated through various spectroscopic and crystallographic techniques. For instance, N-ethoxycarbonyl-N′-o-methoxyphenylthiourea was characterized, showcasing the importance of intramolecular hydrogen bonds in stabilizing the molecule's structure (Su et al., 2006).

Chemical Reactions and Properties

2-Hydroxyphenylthiourea undergoes various chemical reactions, leading to the formation of diverse compounds. For example, its reaction with primary amines results in the formation of hydroxyphenylthioureas, indicating its reactivity towards nucleophilic substitution (Davidkov et al., 1981).

Scientific Research Applications

  • Chemical Reactions and Derivatives : 2-Hydroxyphenylthioureas can be obtained through reactions with primary amines, showing that electron-acceptor substituents in the benzene ring facilitate this reaction (Davidkov & Simov, 1981).

  • Chromium Sensing : A study revealed that 1,2-hydroxyphenylthiourea undergoes oxidative dimerization in the presence of chromium(III)-oxo species, which can be used for determining chromium(III) in samples through photometric and fluorometric techniques (Sunil & Rao, 2014).

  • Environmental Applications : In environmental chemistry, 1-(2-hydroxyphenyl)thiourea acts as a chromogenic sensor for chromium detection, with potential application in environmental sample analysis (Adurty & Sabbu, 2015).

  • Synthesis of Organic Compounds : Solid-phase methodology for synthesizing 2-amino and 2-amidobenzo[d]oxazole derivatives involves using 2-hydroxyphenylthiourea resin as a key intermediate (Jung et al., 2012).

  • Antimicrobial Properties : The broad spectrum antibacterial properties of 2-hydroxyphenylthioureas were demonstrated through the inhibition of fatty acid synthesis in bacteria (Heath et al., 1998).

  • Antiviral Activities : N-phenyl-N′-3-hydroxyphenylthiourea showed effectiveness in reducing mortality and delaying disease progression in Coxsackie virus infections in mice (Galabov & Velichkova, 1974).

  • Cobalt Detection : A kinetic method based on o-hydroxyphenylthiourea's reaction with cobalt enables the determination of trace amounts of cobalt in various materials (Rao et al., 1986).

Future Directions

While specific future directions for 2-Hydroxyphenylthiourea are not available, research into thiourea compounds is ongoing. These compounds have a broad range of therapeutic and pharmacological properties, making them of interest in medicinal chemistry .

properties

IUPAC Name

(2-hydroxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c8-7(11)9-5-3-1-2-4-6(5)10/h1-4,10H,(H3,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBCFZXLXJUFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164931
Record name 2-Hydroxyphenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyphenylthiourea

CAS RN

1520-26-9
Record name 2-Hydroxyphenylthiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1520-26-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48639
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Record name 1520-26-9
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxyphenylthiourea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXYPHENYLTHIOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG8N8UH2IR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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